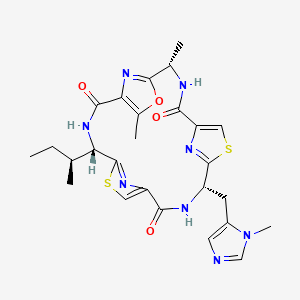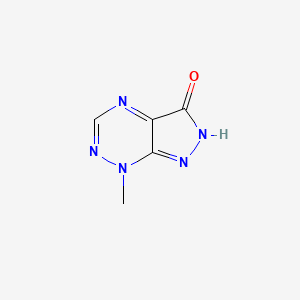
Kalkitoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kalkitoxin is a fatty amide.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimetastatic Activities
Kalkitoxin has shown promising results in inhibiting tumor cell proliferation and metastasis. Studies indicate that kalkitoxin disrupts cellular hypoxic signaling and blocks mitochondrial electron transport in tumor cells, leading to cytotoxic effects. Specifically, it has been found to inhibit hypoxia-induced activation of HIF-1, a key regulator of oxygen homeostasis in tumor cells. Kalkitoxin exhibits selective inhibition of mitochondrial oxygen consumption at the electron transport chain complex I, thereby targeting tumor angiogenesis by blocking the induction of angiogenic factors like VEGF in tumor cells (Morgan et al., 2015). Furthermore, kalkitoxin has been identified as a potent suppressor of distant breast cancer metastasis, demonstrating its ability to suppress cancer cell migration, invasion in vitro, and in animal models, and inhibit the secondary growth of breast cancer cells on bone, brain, and lungs (Shrestha et al., 2023).
Neuroprotective Properties
Kalkitoxin has been studied for its neuroprotective properties, specifically in the context of its interaction with voltage-sensitive sodium channels in cerebellar granule neurons. This interaction is potentially significant for therapeutic applications targeting neurodegenerative diseases and nerve disorders such as epilepsy. Kalkitoxin acts by blocking the Na+ channels of neurons, preventing nerve cells from firing off electrical signals, and offering a pathway to fight pain and treat neurological conditions (LePage et al., 2005).
Synthetic and Analytical Studies
Significant effort has been dedicated to synthesizing kalkitoxin and determining its absolute stereostructure. The synthesis of kalkitoxin and its analogs has been achieved through various chemical routes, providing insights into its structural intricacies and laying the groundwork for future therapeutic applications (Yokokawa et al., 2004). These synthetic efforts and analytical studies are crucial for understanding the biological activities of kalkitoxin and harnessing its therapeutic potential.
Eigenschaften
CAS-Nummer |
247184-89-0 |
|---|---|
Produktname |
Kalkitoxin |
Molekularformel |
C21H38N2OS |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
(2R)-N-[(3S,5S,6R)-7-[(4R)-4-ethenyl-4,5-dihydro-1,3-thiazol-2-yl]-3,5,6-trimethylheptyl]-N,2-dimethylbutanamide |
InChI |
InChI=1S/C21H38N2OS/c1-8-16(4)21(24)23(7)11-10-15(3)12-17(5)18(6)13-20-22-19(9-2)14-25-20/h9,15-19H,2,8,10-14H2,1,3-7H3/t15-,16-,17+,18-,19-/m1/s1 |
InChI-Schlüssel |
PHYRFZDJEDWWKT-UJWQCDCRSA-N |
Isomerische SMILES |
CC[C@@H](C)C(=O)N(C)CC[C@@H](C)C[C@H](C)[C@H](C)CC1=N[C@@H](CS1)C=C |
SMILES |
CCC(C)C(=O)N(C)CCC(C)CC(C)C(C)CC1=NC(CS1)C=C |
Kanonische SMILES |
CCC(C)C(=O)N(C)CCC(C)CC(C)C(C)CC1=NC(CS1)C=C |
Synonyme |
kalkitoxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



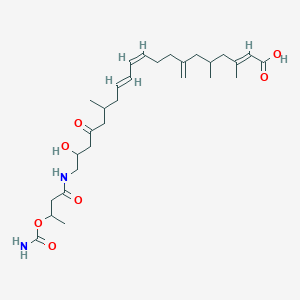
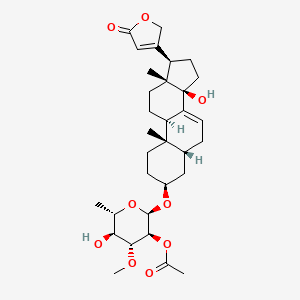
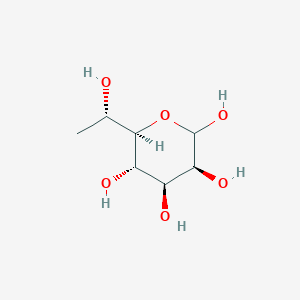

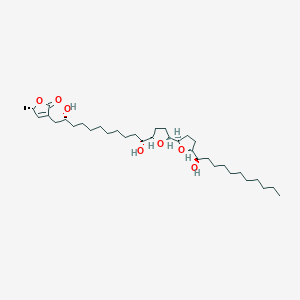


![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]undecanoyl]-N-methyldiazinane-3-carboxamide](/img/structure/B1245949.png)

![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1245955.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[(2,5-dichlorophenyl)methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1245956.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1245959.png)
